



# **Application Notes: 1,2-Distearoyllecithin (DSPC)** in Controlled-Release Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | 1,2-Distearoyllecithin |           |
| Cat. No.:            | B046655                | Get Quote |

#### Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a synthetic, saturated phospholipid widely utilized in the development of controlled-release drug delivery systems.[1][2] Its structure consists of a hydrophilic phosphocholine head group and two saturated 18-carbon stearoyl acyl chains.[2] This amphipathic nature allows it to self-assemble into bilayer structures, such as liposomes and lipid nanoparticles (LNPs), making it a cornerstone excipient in pharmaceutical formulations.[3] DSPC is particularly valued for its ability to create rigid and stable vesicles, which is critical for controlling the release rate of encapsulated therapeutic agents.[1][4]

#### Physicochemical Properties and Advantages

The utility of DSPC in controlled-release applications stems from its distinct physicochemical properties:

- High Phase Transition Temperature (Tm): DSPC has a high Tm of approximately 55°C.[4] Below this temperature, its acyl chains are in a tightly packed, ordered gel state, which results in a rigid and less permeable lipid bilayer. This rigidity is crucial for minimizing premature drug leakage and ensuring a slow, sustained release of the encapsulated drug.[4] [5]
- Saturated Acyl Chains: The absence of double bonds in its stearoyl chains makes DSPC less susceptible to oxidative degradation, contributing to the chemical stability of the formulation.



- Zwitterionic Nature: As a phosphatidylcholine, DSPC is a zwitterionic or neutral lipid at physiological pH, which can reduce non-specific interactions with cells and proteins, potentially lowering cytotoxicity compared to charged lipid systems.[1]
- Biocompatibility and Biodegradability: DSPC is biocompatible and biodegradable, breaking down into naturally occurring lipids, which minimizes toxicity concerns.[6]

These properties collectively allow DSPC to enhance the encapsulation efficiency, stability, and circulation time of drug carriers, making it an ideal component for sophisticated drug delivery vehicles like liposomes and LNPs.[1][3]

Applications in Controlled-Release Systems

DSPC is a key component in various advanced drug delivery platforms:

- Liposomes: DSPC is frequently combined with cholesterol to form rigid liposomal vesicles.[7]
   [8] These formulations are designed to reduce the release rate of encapsulated drugs, prolonging their therapeutic effect.[5] For instance, DSPC-containing liposomes have been shown to provide a stable and slow release of dexamethasone and a lower release rate for cisplatin compared to liposomes made with lipids having lower transition temperatures.[5][7]
- Lipid Nanoparticles (LNPs) for Nucleic Acid Delivery: DSPC has gained significant attention
  as a critical "helper lipid" in LNP formulations for delivering nucleic acids like mRNA and
  siRNA.[1][9] It is a component in both the Moderna and Pfizer-BioNTech COVID-19 mRNA
  vaccines.[1] In these systems, DSPC provides structural integrity to the nanoparticle,
  protecting the fragile nucleic acid payload and facilitating its effective delivery to target cells.
  [1][10][11]
- Temperature-Sensitive Liposomes (TSLs): In combination with lipids that have lower Tm, such as DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine), DSPC can be used to engineer TSLs. These liposomes are stable at physiological temperature but rapidly release their contents when exposed to mild hyperthermia (around 41-42°C) at a target site, such as a tumor, allowing for externally controlled, site-specific drug release.[12][13]

# Data Presentation: Performance of DSPC-Based Formulations



## Methodological & Application

Check Availability & Pricing

The following table summarizes key quantitative data from various studies on DSPC-containing drug delivery systems.



| Formulati on Composit ion (molar ratio) | Drug/Payl<br>oad       | Particle<br>Size (nm) | PDI              | Zeta<br>Potential<br>(mV) | Encapsul<br>ation<br>Efficiency<br>(%) | Key Findings & Release Character istics                                                                              |
|-----------------------------------------|------------------------|-----------------------|------------------|---------------------------|----------------------------------------|----------------------------------------------------------------------------------------------------------------------|
| DSPC:Chol<br>:DSPE-<br>PEG2000          | Mitonafide<br>analogue | ~120-140              | < 0.1            | -20 to -30                | > 90%                                  | Stable formulation with high encapsulati on efficiency.                                                              |
| DSPC:Chol<br>(55:45)                    | Topotecan              | Not<br>specified      | Not<br>specified | Not<br>specified          | Not<br>specified                       | Used to create a stable liposomal formulation for combinatio n therapy studies.[15]                                  |
| DSPC:DSP<br>G:Chol<br>(70:20:10)        | Carboplatin            | Not<br>specified      | Not<br>specified | Not<br>specified          | High                                   | This combinatio n showed the highest loading efficiency for carboplatin compared to other tested lipid mixtures. [7] |



| DSPC<br>Liposomes                                             | Aquated<br>CDDP      | Not<br>specified | Not<br>specified | Not<br>specified | Not<br>specified | Exhibited the slowest drug release over 72 hours (~2%) compared to DMPC (~25%) and DPPC (~7%) liposomes. [5]    |
|---------------------------------------------------------------|----------------------|------------------|------------------|------------------|------------------|-----------------------------------------------------------------------------------------------------------------|
| DSPC:DSP<br>E-<br>PEG2000:<br>Timosapon<br>in AIII<br>(8:2:1) | Timosapon<br>in AllI | ~120             | ~0.15            | ~ -15            | ~ 90%            | Optimized ratio for high drug loading and encapsulati on efficiency.                                            |
| Ionizable Lipid:DSP C:Chol:PE G (50:10:38.5 :1.5)             | mRNA                 | < 200            | < 0.2            | -0.53 to<br>-5.1 | High             | Formulatio n used to create uniform LNPs for efficient mRNA delivery with excellent biocompati bility.[10] [11] |



## **Visualizations**



Click to download full resolution via product page

Caption: Structure of a DSPC-based liposome with cholesterol and an encapsulated drug.





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. polysciences.com [polysciences.com]
- 2. DSPC 1,2-distearoyl-sn-glycero-3-phosphocholine [en.highfine.com]
- 3. m.youtube.com [m.youtube.com]
- 4. crodapharma.com [crodapharma.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Stabilization of distearoylphosphatidylcholine lamellar phases in propylene glycol using cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sci-Hub [sci-hub.red]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. data.epo.org [data.epo.org]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: 1,2-Distearoyllecithin (DSPC) in Controlled-Release Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046655#application-of-1-2-distearoyllecithin-in-controlled-release-drug-delivery]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com